Bienvenue dans la boutique en ligne BenchChem!

2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

EphA3 kinase Type I inhibitor X-ray crystallography

2-Amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (CAS 844460-37-3, PDB ligand ID 25Q) is a pyrroloquinoxaline-based small molecule that functions as a Type I ATP-competitive inhibitor of the EphA3 tyrosine kinase. The compound was co-crystallized with the catalytic domain of human EphA3 at 1.60 Å resolution, confirming its binding mode and providing a structural foundation for rational design of related chemotypes.

Molecular Formula C18H15N5O2
Molecular Weight 333.351
CAS No. 844460-37-3
Cat. No. B3010464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
CAS844460-37-3
Molecular FormulaC18H15N5O2
Molecular Weight333.351
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)N)N
InChIInChI=1S/C18H15N5O2/c1-25-11-6-4-5-10(9-11)23-16(19)14(17(20)24)15-18(23)22-13-8-3-2-7-12(13)21-15/h2-9H,19H2,1H3,(H2,20,24)
InChIKeyCHHKMVNVTYIPGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-Amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (CAS 844460-37-3): A Well-Characterized Type I EphA3 Kinase Inhibitor for Targeted Oncology Procurement


2-Amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (CAS 844460-37-3, PDB ligand ID 25Q) is a pyrroloquinoxaline-based small molecule that functions as a Type I ATP-competitive inhibitor of the EphA3 tyrosine kinase. The compound was co-crystallized with the catalytic domain of human EphA3 at 1.60 Å resolution, confirming its binding mode and providing a structural foundation for rational design of related chemotypes [1]. The X-ray structure was part of a structure-based drug design campaign that evaluated approximately 25 derivatives for Eph kinase inhibition, situating this compound as an early-stage probe in the Eph receptor targeting landscape [2].

Why Generic Substitution of Pyrroloquinoxaline EphA3 Inhibitors Fails: Structural and Pharmacological Differentiation of CAS 844460-37-3


Pyrroloquinoxaline-based Eph kinase inhibitors exhibit dramatically divergent pharmacological profiles depending on their substitution pattern and binding mode classification (Type I vs. Type II). The target compound 844460-37-3 was deposited as one of two distinct Type I ligands in complex with the EphA3 catalytic domain, used as structural starting points for a medicinal chemistry campaign that ultimately produced Type I1/2 and Type II inhibitors with altered selectivity, residence time, and in vivo efficacy [1]. These structural differences lead to measurable differences in kinase selectivity profiles, target residence times, and in vivo tumor growth inhibition [2]. Substituting this compound with a later-generation analog without verifying binding mode, selectivity fingerprint, or pharmacokinetic profile risks invalidating the mechanistic interpretation of experiments that rely on its defined Type I binding characteristics.

Quantitative Differentiation Evidence for 2-Amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (CAS 844460-37-3) vs. Closest Analogs


Type I vs. Type II Binding Mode: DFG-in Conformation in EphA3 Co-Crystal Structure

The target compound (PDB ligand 25Q) co-crystallized with the EphA3 catalytic domain in the DFG-in (active) conformation at 1.60 Å resolution, consistent with a classical Type I ATP-competitive binding mode [1]. In contrast, the optimized derivative 7m (a Type II inhibitor) occupies an extended hydrophobic pocket created by DFG-motif displacement (Phe side-chain flip) and exhibits a residence time of 115 min (k_off ≈ 1.45 × 10⁻⁴ s⁻¹) as measured by surface plasmon resonance [2]. This binding mode distinction is critical: Type I inhibitors sample the active kinase conformation, while Type II inhibitors preferentially bind the inactive DFG-out state, leading to different selectivity profiles across the kinome.

EphA3 kinase Type I inhibitor X-ray crystallography

EphA3 Binding Affinity: Kd = 39.3 nM by Surface Plasmon Resonance

The target compound demonstrates a binding affinity (Kd) of 39.3 nM for EphA3 as determined by surface plasmon resonance, placing it in the low-nanomolar potency range suitable for biochemical probe applications [1]. While later-stage optimized derivatives such as 11d, 7b, and 7g are reported to exhibit low-nanomolar affinity across multiple Eph kinases, the SPR-derived Kd value for this specific Type I scaffold provides a reference point for the base chemotype prior to the introduction of substituents that confer Type II character [2].

EphA3 binding affinity surface plasmon resonance

Kinase Selectivity Profiling Context: 453-Human Kinase Panel Screening of the Chemical Series

The overarching medicinal chemistry study that includes this target compound evaluated the optimized derivatives (11d, 7b, 7g) against a panel of 453 human kinases including 395 nonmutant kinases, demonstrating a good selectivity profile that favors Eph kinase family members [1]. While the target compound itself was not directly profiled at this scale, its role as the structural starting point for the series implies that the selectivity features of the optimized derivatives originate from the core pyrroloquinoxaline scaffold and its Type I binding mode. In contrast, off-the-shelf Type II Eph inhibitors such as compound 7m exhibit a distinctly different selectivity fingerprint due to DFG-out conformational selection [2].

kinase selectivity kinome profiling Eph receptor family

Co-Crystal Structure Resolution: 1.60 Å vs. Lower-Resolution Comparator Structures

The co-crystal structure of the target compound with the EphA3 catalytic domain was solved at 1.60 Å resolution (PDB 4P4C), providing high-resolution electron density that unambiguously defines the ligand binding pose and protein–ligand interactions [1]. In comparison, two additional co-crystal structures from the same study were deposited at resolutions ranging from 1.35 Å (PDB 4P5Q) to 2.00 Å (PDB 4P5Z), representing different chemical derivatives in the series [2]. The 1.60 Å resolution of the target compound's structure is suitable for structure-based drug design, pharmacophore modeling, and molecular docking validation.

structural biology X-ray crystallography EphA3

In Vitro EphB4 Cellular Activity: IC50 = 5.40 nM in Phosphorylation Inhibition Assay

The target compound inhibited EphB4 phosphorylation with an IC50 of 5.40 nM in a cellular assay using full-length myc-tagged human EphB4 overexpressed in mouse embryonic fibroblasts, measured by sandwich ELISA after 90 min of compound treatment [1]. This cellular potency against EphB4 indicates that the compound is not exclusively selective for EphA3 but also potently engages the closely related EphB4 receptor, a feature that differentiates it from certain Type II EphA3-selective inhibitors in the same series that may exhibit narrower Eph receptor selectivity profiles [2].

EphB4 cellular phosphorylation assay Eph receptor family

Substituent-Based Structural Differentiation: 3-Methoxyphenyl vs. 2-Chlorophenyl and Trifluoromethyl-Phenyl Analogs

The target compound features a 3-methoxyphenyl substituent at the N1 position of the pyrrolo[2,3-b]quinoxaline core, distinguishing it from closely related analogs such as the 2-chlorophenyl derivative (ChemComp-Q0B) deposited in the same structural study and the trifluoromethyl-phenyl moiety present in the Type II inhibitor 7m that occupies the DFG-out hydrophobic pocket [1]. The methoxy substituent modifies the electron density and steric profile of the phenyl ring, which influences the compound's binding pose in the ATP pocket and its selectivity fingerprint relative to the 2-chlorophenyl analog [2].

structure–activity relationship pyrroloquinoxaline substituent effects

Recommended Research and Industrial Application Scenarios for 2-Amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (CAS 844460-37-3)


Structural Biology: Co-Crystallization Reference for Type I EphA3 Inhibitor Binding Mode Studies

The 1.60 Å co-crystal structure of this compound (PDB 4P4C) provides an experimentally validated starting point for structure-based drug design targeting the DFG-in conformation of EphA3. Researchers can use this structure to guide the design of novel Type I inhibitors, perform molecular docking validation, or compare binding modes with Type II inhibitors such as 7m that occupy the DFG-out pocket [1].

Kinase Selectivity Profiling: Reference Type I Probe for Eph Receptor Family Selectivity Assessment

As a structurally characterized Type I EphA3 inhibitor with defined binding affinity (Kd = 39.3 nM by SPR) and potent EphB4 cellular activity (IC50 = 5.40 nM), this compound serves as a reference probe for assessing the selectivity of novel Eph kinase inhibitors. It can be used in parallel with Type II inhibitors to dissect the contribution of binding mode to kinome-wide selectivity, leveraging the 453-kinase panel data available for the chemical series [2].

Chemical Biology: Tool Compound for EphA3/EphB4 Dual Inhibition in Angiogenesis and Cancer Models

The compound's dual activity against EphA3 (Kd = 39.3 nM) and EphB4 (cellular IC50 = 5.40 nM) makes it suitable for investigating Eph receptor crosstalk in angiogenesis, tumor progression, and developmental biology models. The defined Type I binding mode ensures that observed biological effects can be mechanistically attributed to ATP-competitive inhibition of active-state Eph kinases, as validated by the co-crystal structure [3].

Medicinal Chemistry SAR: Core Scaffold for Derivatization Toward Type I1/2 and Type II Inhibitors

This compound represents the foundational Type I scaffold from which a series of approximately 25 derivatives were synthesized, ultimately yielding Type I1/2 inhibitor 11d with in vivo efficacy in a human breast cancer xenograft model. Procuring this compound allows medicinal chemists to replicate the published SAR pathway and introduce substituents that modulate binding mode from Type I to Type I1/2 or Type II, using the co-crystal structure as a design template [4].

Quote Request

Request a Quote for 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.